Cyclopropanecarbonyl-CoA
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Overview
Description
Cyclopropanecarboxyl-CoA is an organic molecule.
Scientific Research Applications
1. Cyclopropane in Drug Molecules
- The cyclopropyl ring, a component of cyclopropanecarbonyl-CoA, is increasingly used in drug development. Its structure, featuring coplanarity, shorter C-C bonds, enhanced π-character of C-C bonds, and stronger C-H bonds compared to alkanes, contributes to enhancing drug potency and reducing off-target effects (Talele, 2016).
2. Use in Organic Synthesis
- Activated cyclopropanes, such as vinyl and carbonyl cyclopropanes, are used as building blocks in organic chemistry. They are notable for their exceptional reactivity, enabling the synthesis of various cyclic compounds through cyclization and cycloaddition reactions (F. D. Simone & J. Waser, 2009).
3. Building Blocks for Synthesis
- Cyclopropanes substituted with an electron-donating group and an adjacent multiple bond offer unprecedented synthetic potential. They serve as essential building blocks for creating complex molecular structures (J. Salaün, 1988).
4. Synthesis of Cyclopropane Derivatives
- The synthesis of cyclopropane derivatives, such as cyclopropyl halides, is fundamental in the creation of fine chemicals, agrochemicals, and pharmaceuticals. Various methods, including the Simmons–Smith cyclopropanation and selective mono-dehalogenation processes, are utilized for this purpose (Sabine Grupe & Axel Jacobi von Wangelin, 2013).
5. Catalysis in Organic Reactions
- Cyclopropanes are vital for catalysis in organic reactions. Their ring strain and high p-character of endocyclic bonds are exploited in various synthetic pathways, including metal-catalyzed ring-opening reactions and in creating stable radical intermediates for mechanistic studies (Yu V Tomilov et al., 2018).
6. Carbon-Carbon Bond Cleavage
- Cyclopropanols, related to this compound, undergo carbon-carbon bond cleavage, leading to significant research in this area. Various methods for this process, including homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening, have been developed, emphasizing the synthetic utility of cyclopropanols (Tyler R McDonald et al., 2020).
7. Conformational Restriction in Medicinal Chemistry
- Cyclopropane rings are used to restrict the conformation of biologically active compounds, improving activity and investigating bioactive conformations. This approach is applied in synthesizing conformationally restricted analogs of various compounds (Yuji Kazuta et al., 2002).
8. Nitrogen Cyclopropylation
- Cyclopropanes are utilized in medicinal chemistry for their spatial, electronic features, and metabolic stability. The direct transfer of the cyclopropyl group to the nitrogen of heterocycles or amides is a significant advancement, especially considering the prevalence of nitrogenated compounds in pharmaceuticals (A. Gagnon et al., 2007).
Properties
Molecular Formula |
C25H40N7O17P3S |
---|---|
Molecular Weight |
835.6 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclopropanecarbothioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-25(2,19(35)22(36)28-6-5-15(33)27-7-8-53-24(37)13-3-4-13)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,3-10H2,1-2H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19?,23-/m1/s1 |
InChI Key |
NCSHVCWGZZSPQT-NNYIDDMCSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |
Synonyms |
coenzyme A, cyclopropanecarboxyl- cyclopropanecarboxyl-CoA S-cyclopropanecarboxyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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